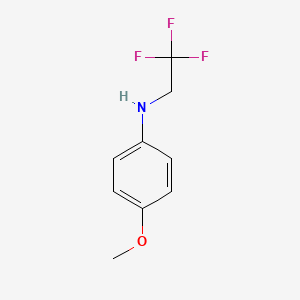

4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

IUPAC Name |

4-methoxy-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11)12/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQJGUVEMQTBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651518 | |

| Record name | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62158-95-6 | |

| Record name | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline

This guide provides an in-depth technical analysis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline , a specialized fluorinated intermediate used in medicinal chemistry to modulate basicity and metabolic stability in drug candidates.[1]

Technical Monograph & Experimental Guide

Executive Summary & Identity

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a secondary aniline derivative characterized by the presence of an electron-donating methoxy group at the para position and a strongly electron-withdrawing 2,2,2-trifluoroethyl group on the nitrogen atom.[1] This unique "push-pull" electronic structure significantly alters its physicochemical profile compared to non-fluorinated analogs, making it a critical motif for optimizing lipophilicity (LogP) and pKa in lead optimization campaigns.

Chemical Identity

| Parameter | Data |

| IUPAC Name | N-(2,2,2-Trifluoroethyl)-4-methoxyaniline |

| Common Name | N-(2,2,2-Trifluoroethyl)-p-anisidine |

| CAS Registry Number | 62158-95-6 |

| Molecular Formula | C |

| Molecular Weight | 205.18 g/mol |

| SMILES | COC1=CC=C(NCC(F)(F)F)C=C1 |

| Structural Class | Fluorinated Arylamine |

Physicochemical Profile

The introduction of the trifluoroethyl group (

Key Metrics Table

| Property | Value (Experimental/Predicted) | Context & Implication |

| Physical State | Pale yellow oil to low-melting solid | Tendency to darken upon oxidation/light exposure.[1] |

| Boiling Point | ~255–260 °C (760 mmHg) | High boiling point due to molecular weight and polarity, despite reduced H-bonding.[1] |

| Density | ~1.28 g/cm³ | Significantly denser than non-fluorinated N-ethyl-p-anisidine (~1.04 g/cm³) due to fluorine content.[1] |

| pKa (Conjugate Acid) | 2.8 – 3.5 (Predicted) | Critical Insight: Drastically lower than N-ethyl-p-anisidine (~5.7).[1] The electron-withdrawing |

| LogP (Lipophilicity) | 2.9 – 3.2 | Higher than p-anisidine (~0.95) and N-ethyl-p-anisidine (~2.0).[1] The fluorine atoms increase hydrophobicity, improving membrane permeability. |

| Solubility | Low in water; High in DCM, EtOAc, MeOH | Soluble in organic solvents; requires acidic pH (< 2) for significant aqueous solubility.[1] |

Mechanistic Insight: The Fluorine Effect

Understanding the electronic perturbation caused by the trifluoroethyl group is essential for rational drug design.[1]

-

Basicity Modulation: The

-fluorine atoms pull electron density away from the nitrogen via the-

Result: At physiological pH (7.4), the molecule remains predominantly neutral (unprotonated), facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes.

-

-

Metabolic Blocking: The trifluoroethyl group is metabolically robust. Unlike an

-ethyl group, which is prone to oxidative dealkylation by CYP450 enzymes (via

Visualization: Electronic & Metabolic Pathways

The following diagram illustrates the synthesis logic and the metabolic divergence compared to non-fluorinated analogs.

Caption: Synthesis via reductive amination and subsequent metabolic stability profile showing resistance to N-dealkylation.[1]

Experimental Protocols

Two primary methods are recommended. Method A is preferred for scale-up and mild conditions.[1] Method B is useful when aldehyde reagents are unavailable.

Method A: Reductive Amination (Gold Standard)

This method uses trifluoroacetaldehyde ethyl hemiacetal, which is easier to handle than the gaseous trifluoroacetaldehyde.

Reagents:

-

Trifluoroacetaldehyde ethyl hemiacetal (1.2 – 1.5 equiv)

-

Sodium borohydride (

) or Sodium cyanoborohydride ( -

Solvent: Methanol (MeOH) or Dichloromethane (DCM) with catalytic acetic acid.

Protocol:

-

Imine Formation: In a dry round-bottom flask, dissolve p-anisidine (10 mmol) in anhydrous MeOH (30 mL). Add trifluoroacetaldehyde ethyl hemiacetal (12 mmol).

-

Activation: If using

, add glacial acetic acid (catalytic, ~0.5 mL) to adjust pH to ~5–6. Stir at room temperature for 1–2 hours. Note: The imine intermediate is electron-deficient and forms slowly.[1] -

Reduction: Cool the mixture to 0 °C. Add the reducing agent (

or -

Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor by TLC (System: Hexane/EtOAc 4:1). The product will be less polar than the starting aniline.

-

Workup: Quench with saturated

solution. Evaporate MeOH under reduced pressure. Extract the residue with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Alkylation with Trifluoroethyl Triflate

Reagents:

-

2,2,2-Trifluoroethyl triflate (1.1 equiv)[1]

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

-

Dissolve p-anisidine (5 mmol) and

(10 mmol) in dry MeCN (15 mL). -

Add 2,2,2-trifluoroethyl triflate dropwise at room temperature.

-

Heat the mixture to 60–80 °C for 4–6 hours. Caution: Trifluoroethyl triflate is a potent alkylating agent.[1]

-

Cool, filter off inorganic solids, and concentrate.

-

Purify via chromatography as described above.

Safety & Handling (SDS Summary)

-

Hazards: Like most anilines, this compound should be treated as toxic if swallowed, inhaled, or in contact with skin.[1]

-

Specific Fluorine Hazard: Thermal decomposition may release hydrogen fluoride (HF) and toxic fluoride fumes. Avoid heating above 200 °C without proper ventilation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound may darken (oxidize) upon prolonged exposure to air.

References

-

ChemicalBook. (2025). 4-methoxy-N-(2,2,2-trifluoroethyl)aniline (CAS 62158-95-6) Physicochemical Data.[3]Link[1]

-

Sigma-Aldrich. (2025). Product Specification: 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline (L512729).[1]Link[1]

-

PubChem. (2025).[4][5] Compound Summary: N-(2,2,2-Trifluoroethyl)anilines.[1][6]Link[1]

-

Organic Chemistry Portal. (2024). Reductive Amination: Methodologies and Mechanisms.Link

Sources

- 1. CN102311319A - Method for preparing 2-(2,2,2-trifluoroethyl) anisole - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. keyorganics.net [keyorganics.net]

- 4. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

4-methoxy-N-(2,2,2-trifluoroethyl)aniline molecular weight and formula

The following technical guide provides an in-depth analysis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline , a specialized fluorinated building block used in medicinal chemistry.

CAS Registry Number: 62158-95-6 Primary Application: Pharmacophore Modulation & Bioisosteric Replacement[1]

Physicochemical Identity & Core Constants

This section establishes the definitive chemical identity of the molecule. In drug development, accurate molecular weight calculations are critical for stoichiometry in synthesis and mass spectrometry (MS) validation.

Identity Table

| Parameter | Value | Technical Note |

| Chemical Name | 4-methoxy-N-(2,2,2-trifluoroethyl)aniline | IUPAC nomenclature |

| CAS Number | 62158-95-6 | Verified Identifier |

| Molecular Formula | C₉H₁₀F₃NO | Hill Notation |

| Average Molecular Weight | 205.18 g/mol | Used for gravitational stoichiometry |

| Monoisotopic Mass | 205.0714 Da | Used for High-Res MS (HRMS) |

| SMILES | COC1=CC=C(NCC(F)(F)F)C=C1 | Machine-readable string |

| InChI Key | JHQJGUVEMQTBRL-UHFFFAOYSA-N | Unique hash identifier |

Structural Analysis

The molecule consists of a p-anisidine (4-methoxyaniline) core modified at the nitrogen atom with a 2,2,2-trifluoroethyl group.[1]

-

Electronic Effect: The trifluoroethyl group (

) is strongly electron-withdrawing (inductive effect, -

Basicity Modulation: While typical N-alkyl anilines have a pKa

5–6, the N-trifluoroethyl substitution drastically reduces basicity (pKa

Synthetic Methodologies

High-purity synthesis of N-trifluoroethyl anilines requires avoiding over-alkylation.[1] Below are the two primary industry-standard protocols.

Route A: Reductive Amination (Preferred)

This method is preferred for its scalability and selectivity, avoiding the formation of quaternary ammonium salts.

Mechanism:

-

Condensation: Reaction of p-anisidine with trifluoroacetaldehyde (often generated in situ from the hydrate or hemiacetal) to form a hemiaminal or imine intermediate.

-

Reduction: Selective reduction using Sodium Borohydride (

) or Sodium Cyanoborohydride (

Protocol:

-

Reagents: p-Anisidine (1.0 eq), Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq), Toluene (Solvent).

-

Reflux: Heat the mixture with a Dean-Stark trap to remove water/ethanol, driving imine formation.

-

Reduction: Cool to 0°C. Add

(1.5 eq) in portions. Stir at room temperature for 4 hours. -

Workup: Quench with dilute HCl, neutralize with

, and extract with Ethyl Acetate. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Route B: Transition Metal Catalyzed Insertion

Recent advances utilize iron-porphyrin catalysis to insert trifluoroethyl carbenoids into N-H bonds, useful for late-stage functionalization.[1]

Visualization of Synthetic Logic:

Figure 1: Comparative synthetic pathways showing the standard reductive amination route versus the catalytic insertion route.

Applications in Drug Discovery

Researchers utilize 4-methoxy-N-(2,2,2-trifluoroethyl)aniline primarily to modulate the metabolic and electronic properties of a lead compound.

Metabolic Stability (The "Fluorine Effect")

The trifluoroethyl group acts as a "metabolic block."

-

Problem: N-ethyl groups are susceptible to cytochrome P450-mediated

-hydroxylation, leading to N-dealkylation. -

Solution: The C-F bonds in the trifluoroethyl group are stronger (approx. 116 kcal/mol) than C-H bonds. Furthermore, the strong electron withdrawal deactivates the adjacent

-carbon, making it resistant to enzymatic oxidation.

Bioisosterism

This molecule serves as a bioisostere for N-ethyl or N-isopropyl anilines.[1]

-

Lipophilicity: The trifluoromethyl moiety increases lipophilicity (LogP), potentially enhancing Blood-Brain Barrier (BBB) penetration.

-

Conformation: The bulky

group can induce specific conformational locks, favoring binding affinity in hydrophobic pockets of target proteins (e.g., kinases or GPCRs).

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are expected:

-

¹H NMR (Chloroform-d):

- 6.8–6.6 ppm (m, 4H, Aromatic protons).

-

3.75 ppm (s, 3H,

-

3.65 ppm (q,

-

3.5–4.0 ppm (broad s, 1H,

-

¹⁹F NMR:

-

-72.0 ppm (t,

-

-72.0 ppm (t,

-

Mass Spectrometry (ESI+):

- (Base peak).

Safety & Handling

-

Hazards: Fluorinated anilines can be toxic if swallowed or inhaled.[2] The trifluoroethyl group does not eliminate the potential for aniline-like toxicity (methemoglobinemia).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive; store in amber vials.

-

Disposal: Do not mix with strong oxidizers. Dispose of as halogenated organic waste.

References

-

Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021).[3] Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11, 20380-20384. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 329817603, 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline. [Link][1]

Sources

- 1. 398-44-7|2-Methoxy-N-(2,2,2-trifluoroethyl)aniline|BLD Pharm [bldpharm.com]

- 2. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

A Comprehensive Technical Guide to the ¹³C NMR Chemical Shifts of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages foundational NMR principles, substituent effects derived from analogous structures, and predictive methodologies to offer a robust theoretical framework for its spectral interpretation. This guide is designed to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, providing both a theoretical prediction of the ¹³C NMR spectrum and a detailed experimental protocol for its empirical validation.

Introduction: The Significance of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. The incorporation of a trifluoroethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design. The methoxy group, a common substituent in bioactive compounds, further influences the electronic properties of the aromatic ring. Accurate structural elucidation is paramount in the development of novel compounds, and ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework of a molecule.[1][2] This guide provides a detailed theoretical prediction and a practical experimental workflow for the ¹³C NMR analysis of this compound.

Theoretical Principles and Prediction of ¹³C NMR Chemical Shifts

The prediction of ¹³C NMR chemical shifts is grounded in the understanding of how the electronic environment surrounding each carbon nucleus influences its resonance frequency.[3][4] Key factors include the hybridization of the carbon atom, the electronegativity of adjacent atoms, and the resonance effects of substituents on an aromatic ring.[1][5]

Substituent Effects on the Aniline Ring

The aromatic region of the ¹³C NMR spectrum of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is influenced by two key substituents: the electron-donating methoxy group (-OCH₃) at the para position and the N-(2,2,2-trifluoroethyl)amino group at the ipso position.

-

The Methoxy Group (-OCH₃): As a strong electron-donating group through resonance, the methoxy group increases the electron density at the ortho and para carbons relative to the amino group, causing them to be shielded and appear at a lower chemical shift (upfield). The carbon directly attached to the oxygen (C-4) will be significantly deshielded due to the electronegativity of the oxygen atom.

-

The N-(2,2,2-trifluoroethyl)amino Group: The nitrogen atom of the amino group is also an electron-donating group through resonance, which would typically shield the ortho and para carbons.[5][6] However, the strong electron-withdrawing inductive effect of the 2,2,2-trifluoroethyl group will diminish the electron-donating ability of the nitrogen. This complex interplay of inductive and resonance effects will determine the final chemical shifts of the aromatic carbons.

The Trifluoroethyl Group (-CH₂CF₃)

The aliphatic portion of the molecule consists of a methylene (-CH₂) and a trifluoromethyl (-CF₃) carbon.

-

-CH₂- Carbon: This carbon is directly attached to the nitrogen of the aniline moiety and the highly electronegative trifluoromethyl group. Both attachments will have a deshielding effect, causing this carbon to resonate at a relatively downfield position for an sp³ hybridized carbon.

-

-CF₃ Carbon: The trifluoromethyl carbon is directly bonded to three highly electronegative fluorine atoms. This will cause a significant downfield shift. Furthermore, this carbon will exhibit a characteristic quartet in a proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF). In a standard proton-decoupled spectrum, this will appear as a single peak, though often broadened.

Predicted ¹³C NMR Chemical Shifts

Based on the analysis of substituent effects and data from related compounds such as 4-methoxyaniline and N-ethylaniline, the following table presents the predicted ¹³C NMR chemical shifts for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.[7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-NH) | 142 - 146 | Ipso-carbon attached to nitrogen. Deshielded due to nitrogen's electronegativity and aromatic nature. |

| C-2, C-6 | 115 - 119 | Ortho to the amino group and meta to the methoxy group. Shielded by the combined electron-donating effects. |

| C-3, C-5 | 114 - 118 | Meta to the amino group and ortho to the methoxy group. Strongly shielded by the methoxy group's resonance effect. |

| C-4 (C-OCH₃) | 152 - 156 | Ipso-carbon attached to the methoxy group. Deshielded by the electronegative oxygen atom. |

| -OCH₃ | 55 - 57 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[7] |

| -CH₂- | 45 - 50 | Deshielded by the adjacent nitrogen and the strong inductive effect of the -CF₃ group. |

| -CF₃ | 123 - 128 (quartet, ¹JCF ≈ 280 Hz) | Highly deshielded by the three fluorine atoms. The signal will be a quartet in a proton-coupled spectrum due to C-F coupling.[9][10] |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To empirically validate the predicted chemical shifts, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.

Sample Preparation

-

Analyte Purity: Ensure the 4-methoxy-N-(2,2,2-trifluoroethyl)aniline sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak at approximately 77.16 ppm, which can serve as an internal reference.[11]

-

Concentration: Dissolve approximately 20-30 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio without causing significant viscosity-related line broadening.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 100 MHz for ¹³C | Standard frequency for a 400 MHz ¹H spectrometer. |

| Pulse Program | Standard proton-decoupled ¹³C experiment (e.g., zgpg30) | To obtain a spectrum with single lines for each unique carbon atom. |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds | A sufficient acquisition time to ensure good resolution. |

| Relaxation Delay (D1) | 2.0 - 5.0 seconds | Allows for full relaxation of the carbon nuclei, which is crucial for accurate integration, especially for quaternary carbons. |

| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.[12] |

| Spectral Width (SW) | 0 - 220 ppm | To encompass the full range of expected chemical shifts for organic molecules.[11][13] |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR experiments. |

Advanced 2D NMR Experiments for Unambiguous Assignment

To definitively assign each carbon signal, the following 2D NMR experiments are highly recommended:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlation). This will unambiguously link the signals of C-2/C-6, C-3/C-5, the -OCH₃, and the -CH₂- carbons to their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds (long-range ¹H-¹³C correlation). This is invaluable for identifying quaternary carbons (C-1 and C-4) by observing correlations from nearby protons. For instance, the protons of the -OCH₃ group should show a correlation to C-4.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals.

Data Visualization and Workflow

Logical Workflow for Spectral Analysis

Caption: Workflow for the acquisition and analysis of the ¹³C NMR spectrum.

Key Structural Correlations in HMBC

Caption: Expected key long-range correlations in the HMBC spectrum.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding and predicting the ¹³C NMR chemical shifts of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline. By analyzing the electronic effects of the methoxy and N-trifluoroethyl substituents, a detailed prediction of the chemical shifts for all carbon atoms has been presented. Furthermore, a robust experimental protocol, including advanced 2D NMR techniques, has been outlined to enable researchers to acquire and unambiguously assign the ¹³C NMR spectrum of this molecule. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel fluorinated aniline derivatives.

References

-

ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

- Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10753–10760.

-

Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Retrieved from [Link]

- Inamoto, N., Masuda, S., & Tori, K. (1976). 13C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. Chemistry Letters, 5(1), 7-10.

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

- Adcock, W., & Khor, T. C. (1977). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1435-1440.

- Jackowski, K., & Wielogorska, E. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 75(6), 849-856.

-

CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Mamidala, R., Mukundam, V., Dhanunjayarao, K., & Venkatasubbaiah, K. (2017).

-

ResearchGate. (n.d.). 13 C NMR spectra of n-ethylanilinium TFA. Retrieved from [Link]

-

ATB. (n.d.). 4-Methoxyaniline. Retrieved from [Link]

- Kim, T. H., Wu, C., & Prosser, R. S. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 64(2), 147–158.

-

NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Wang, Y., et al. (2018). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Beilstein Journal of Organic Chemistry, 14, 1488-1493.

- Wang, J., et al. (2007). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Hecheng Huaxue, 15(4), 461-463.

-

The Organic Chemistry Tutor. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

- Tormena, C. F., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. The Journal of Organic Chemistry, 80(3), 1547-1555.

-

PubChem. (n.d.). p-Anisidine. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds? Retrieved from [Link]

- Jaroniec, C. P., Tounge, B. A., & Rienstra, C. M. (2001). A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy. Beilstein Journal of Organic Chemistry, 4, 29.

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dibenzyl-p-anisidine. Retrieved from [Link]

- Pérez-Vásquez, A., et al. (2023). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. academic.oup.com [academic.oup.com]

- 7. rsc.org [rsc.org]

- 8. N-Ethylaniline(103-69-5) 13C NMR spectrum [chemicalbook.com]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. nmr.ceitec.cz [nmr.ceitec.cz]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

UV-Vis absorbance of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

An In-Depth Technical Guide to the UV-Vis Absorbance of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic properties is not merely academic—it is a cornerstone of rational design. The chromophoric and auxochromic nature of a compound dictates its interaction with light, a behavior that can be harnessed for quantitative analysis, purity assessment, and predicting photochemical stability. This guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorbance characteristics of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

This document moves beyond a simple recitation of data. It is structured to provide researchers, scientists, and drug development professionals with a predictive framework grounded in first principles of spectroscopy. By dissecting the molecule into its constituent functional groups—the benzene chromophore and the influential methoxy and N-trifluoroethylamino auxochromes—we will construct a detailed hypothesis of its spectral behavior. We will explore the anticipated effects of solvent polarity and pH, culminating in a robust, field-tested protocol for empirical validation. This guide is designed not only to instruct but to empower, providing the causal logic behind each experimental choice to ensure methodological integrity and data trustworthiness.

Molecular Structure and Predicted Electronic Transitions

The UV-Vis spectrum of an organic molecule is a direct consequence of its electronic structure. The absorbance of photons in the UV-Vis range (typically 200-800 nm) promotes electrons from lower-energy ground states to higher-energy excited states. For 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, the spectrum is dominated by the π-electron system of the benzene ring, which acts as the primary chromophore (the part of a molecule responsible for its color).

The benzene ring itself exhibits two characteristic absorption bands: the E2-band (~204 nm) and the B-band (~254 nm), both arising from π → π* transitions. However, the spectral properties of the parent chromophore are profoundly modified by the two substituents on the ring, which act as auxochromes .

-

p-Methoxy Group (-OCH₃): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system through the resonance effect (+R). This donation of electron density increases the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. The result is a bathochromic shift (or "red shift") of the absorbance maxima to longer wavelengths and an increase in molar absorptivity (a hyperchromic effect ).

-

p-N-(2,2,2-trifluoroethyl)amino Group (-NHCH₂CF₃): The nitrogen atom also has a lone pair of electrons that it donates to the ring, functioning as a powerful auxochrome. This effect is similar to that of the methoxy group, causing a significant bathochromic shift. However, the presence of the highly electronegative trifluoromethyl (-CF₃) group on the ethyl substituent introduces a strong electron-withdrawing inductive effect (-I). This effect can slightly counteract the nitrogen's electron-donating resonance, potentially modulating the final position and intensity of the absorbance bands compared to a simple N-alkylaniline.

The combined influence of these two powerful, electron-donating groups in a para-relationship leads to a significant perturbation of the benzene chromophore. This "push-pull" nature across the ring enhances electron delocalization, leading to a substantial red shift of the primary absorbance bands.

Predicted Spectral Characteristics

Based on the analysis of closely related structures, we can predict the approximate spectral features:

| Predicted Band | Origin | Expected λmax (in non-polar solvent) | Rationale & Comparison |

| Primary Band | π → π* Transition | 290 - 310 nm | p-Anisidine (4-methoxyaniline) shows a primary band around 290-300 nm. The additional N-alkylation in the target molecule is expected to cause a further slight bathochromic shift. |

| Secondary Band | π → π* Transition | 230 - 245 nm | This band corresponds to the red-shifted E2-band of benzene. In p-Anisidine, it appears around 230 nm. The substitution pattern is expected to retain this feature. |

Environmental Influences: Solvatochromism and Halochromism

The UV-Vis spectrum of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is not static; it is highly sensitive to its chemical environment, particularly solvent polarity and pH. Understanding these effects is critical for developing reliable analytical methods.

The Effect of Solvent Polarity (Solvatochromism)

Solvents can interact differently with the ground and excited states of a molecule, altering the energy gap between them.

-

Non-Polar Solvents (e.g., Hexane, Cyclohexane): In these solvents, solute-solvent interactions are minimal. The resulting spectrum is considered a baseline, revealing the fine vibrational structure of the electronic bands.

-

Polar Solvents (e.g., Ethanol, Acetonitrile, Water): The excited state of substituted anilines is generally more polar than the ground state due to charge separation upon photon absorption. Polar solvents will preferentially stabilize this more polar excited state, lowering its energy. This leads to a smaller energy gap for the electronic transition and results in a bathochromic (red) shift in the absorbance maximum (λmax) as solvent polarity increases.

The relationship between solvent polarity and the expected spectral shift is visualized below.

Caption: Experimental workflow for UV-Vis characterization.

Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of the analyte.

-

Dissolve it in 10.0 mL of spectroscopic grade ethanol in a volumetric flask. This creates a primary stock solution of ~1 mg/mL. The exact concentration should be calculated.

-

-

Preparation of Working Solutions:

-

Calculate the required dilution to obtain a theoretical absorbance maximum (A) between 0.7 and 1.2. Assuming a molar absorptivity (ε) of ~15,000 L·mol⁻¹·cm⁻¹ and a molecular weight of 219.18 g/mol , a concentration of ~5 x 10⁻⁵ M is a good starting point.

-

For each solvent (Hexane, Ethanol, Acetonitrile), prepare a working solution by diluting the stock solution accordingly. Note: For hexane, the solvent must be evaporated from an aliquot of the ethanolic stock and the residue redissolved in hexane.

-

-

Spectroscopic Measurement - Solvent Study:

-

Set the spectrophotometer to scan from 400 nm down to 190 nm.

-

Use the respective pure solvent to record a baseline (auto-zero).

-

Fill a quartz cuvette with the working solution and record the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax) for each peak.

-

Repeat for all three solvents.

-

-

Spectroscopic Measurement - pH Study:

-

Use the working solution prepared in ethanol.

-

Acidic Measurement: To 3 mL of the ethanolic solution in a cuvette, add 10 µL of 0.1 M HCl. Mix gently by inversion. Record the spectrum. The λmax should exhibit a significant hypsochromic (blue) shift.

-

Basic Measurement: To a fresh 3 mL of the ethanolic solution, add 10 µL of 0.1 M NaOH. Mix and record the spectrum. This spectrum should be nearly identical to that of the neutral ethanolic solution, confirming the deprotonated state of the amine.

-

Data Analysis and Interpretation

-

Tabulate Results: Record the λmax values for each solvent and pH condition.

-

Calculate Molar Absorptivity (ε): Using the Beer-Lambert Law (A = εcl), calculate ε for each major peak.

-

A = Absorbance at λmax

-

c = Molar concentration (mol/L)

-

l = Path length (1 cm)

-

-

Analyze Shifts:

-

Compare λmax in hexane vs. ethanol to quantify the solvatochromic shift.

-

Compare λmax in neutral ethanol vs. acidic ethanol to quantify the halochromic shift. This confirms the contribution of the nitrogen lone pair to the electronic system.

-

Conclusion

The UV-Vis absorbance profile of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a sensitive and information-rich signature of its electronic structure. The spectrum is predicted to be dominated by two strong π → π* transition bands, significantly red-shifted from benzene due to the powerful electron-donating effects of the para-methoxy and N-substituted amino groups. This guide has established a predictive framework for its spectral behavior, anticipating a primary absorbance maximum in the 290-310 nm range.

Crucially, we have detailed how environmental factors will modulate this spectrum. A bathochromic shift is expected with increasing solvent polarity, while acidification will cause a pronounced hypsochromic shift as the anilinic nitrogen is protonated. The provided experimental protocol offers a robust and self-validating methodology for empirically determining these characteristics. For professionals in drug development and materials science, this guide provides the foundational knowledge and practical steps required to utilize UV-Vis spectroscopy for the reliable quantification, characterization, and purity assessment of this and structurally related compounds.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

NIST Chemistry WebBook. (n.d.). Anisole. National Institute of Standards and Technology. [Link]

-

NIST Chemistry WebBook. (n.d.). p-Anisidine. National Institute of Standards and Technology. [Link]

An In-Depth Technical Guide to the Solubility of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing solubility, offers a qualitative solubility profile based on the compound's structural attributes, and presents a detailed, field-proven experimental protocol for the quantitative determination of solubility. In the absence of extensive public data for this specific molecule, this guide empowers users to generate reliable and reproducible solubility data through a self-validating experimental workflow. Furthermore, it introduces the utility of in-silico predictive models as a complementary tool in early-stage development.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis.[1] The introduction of a trifluoroethyl group can significantly influence a molecule's metabolic stability and bioavailability.[2] Understanding the solubility of this compound in various organic solvents is of paramount importance for a multitude of applications, including:

-

Reaction Optimization: Solvent selection is critical for controlling reaction kinetics, yield, and purity.

-

Purification and Crystallization: Knowledge of solubility is essential for developing effective crystallization and purification strategies.

-

Formulation Development: In the pharmaceutical industry, solubility directly impacts drug delivery and bioavailability.

This guide provides a foundational understanding of the factors influencing the solubility of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline and equips the reader with the necessary tools to determine this critical physicochemical parameter.

Theoretical Framework: Unraveling the Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] For 4-methoxy-N-(2,2,2-trifluoroethyl)aniline, its solubility is a complex interplay of its constituent functional groups: the aniline moiety, the methoxy group, and the trifluoroethyl group.

-

Aniline Moiety: The aniline core provides both polar and non-polar characteristics. The amino group (-NH2) can act as a hydrogen bond donor, while the benzene ring is hydrophobic.[4] Aniline itself is soluble in many organic solvents due to a balance of these properties.[5][6]

-

Methoxy Group (-OCH3): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor. Its presence can slightly increase polarity compared to an unsubstituted benzene ring.

-

Trifluoroethyl Group (-CH2CF3): The trifluoromethyl group is highly lipophilic and electron-withdrawing.[7] Its presence is expected to decrease solubility in polar solvents and increase it in non-polar solvents.[7]

The overall solubility of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline in a given solvent will be determined by the balance of these interactions. Solvents that can effectively solvate both the polar and non-polar regions of the molecule will exhibit the highest dissolving capacity.

Qualitative Solubility Profile: An Educated Prediction

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The alcohol's hydroxyl group can hydrogen bond with the amine and methoxy groups. However, the trifluoroethyl group's lipophilicity may limit high solubility. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess dipoles that can interact with the polar groups of the molecule. The absence of strong hydrogen bonding networks in the solvent allows for better solvation of the lipophilic parts.[7] |

| Non-Polar | Toluene, Hexane | Moderate to High | The aromatic ring and the trifluoroethyl group contribute to significant non-polar character, favoring solubility in non-polar solvents.[7] |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their ability to engage in dipole-dipole and van der Waals interactions. |

Experimental Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 4-methoxy-N-(2,2,2-trifluoroethyl)aniline to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been achieved.[8]

-

Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the solubility has reached a plateau.[9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline of known concentrations in the solvent of interest.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample by a validated HPLC-UV method. A typical method for aniline derivatives might involve a C18 column with a mobile phase of methanol and water.[10]

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

The Role of In-Silico Solubility Prediction

In the early stages of research and development, in-silico solubility prediction models can be a valuable tool for screening and prioritizing compounds, thereby conserving resources.[11] These models use the chemical structure of a molecule to predict its solubility in various solvents.[12][13]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate molecular descriptors with solubility.[14]

-

Thermodynamic Models: These approaches, such as the general solubility equation, consider the energetics of the dissolution process.[14]

-

Machine Learning Models: Modern machine learning algorithms trained on large datasets of experimental solubility data can provide increasingly accurate predictions.[15]

While these models are powerful, they should be used as a guide and not a replacement for experimental determination, especially for novel compounds.

Conclusion

While quantitative solubility data for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline in organic solvents is not extensively documented, a thorough understanding of its physicochemical properties allows for a robust qualitative prediction of its behavior. This guide provides the theoretical foundation and a detailed, practical framework for the experimental determination of its solubility using the isothermal shake-flask method. By following the outlined protocols, researchers can generate reliable and reproducible data, which is essential for advancing chemical synthesis, process development, and pharmaceutical formulation. The integration of in-silico tools can further enhance the efficiency of solvent selection and experimental design.

References

-

Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

-

Bjelobrk, D., et al. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. arXiv. Retrieved from [Link]

-

Bjelobrk, D., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. Retrieved from [Link]

-

Quora. (2021). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Lee, J., et al. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. Retrieved from [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

-

ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

-

RSC Publishing. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Retrieved from [Link]

-

EWG. (n.d.). ANILINE, N-(2,2,2-TRIFLUOROETHYL)-. Retrieved from [Link]

Sources

- 1. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. [2104.10792] Solubility prediction of organic molecules with molecular dynamics simulations [arxiv.org]

- 13. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 14. youtube.com [youtube.com]

- 15. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

4-methoxy-N-(2,2,2-trifluoroethyl)aniline material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

From the Desk of the Senior Application Scientist

Foreword: A Proactive Approach to Chemical Safety

This guide has been constructed to fill that critical knowledge gap. It is not a simple recitation of boilerplate safety phrases. Instead, it represents a synthesized hazard and risk assessment, grounded in the established toxicological profiles of its core structural components: the 4-methoxyaniline (also known as p-anisidine) backbone and the N-(2,2,2-trifluoroethyl) substituent. This approach, rooted in structure-activity relationships, allows us to anticipate potential hazards and establish robust safety protocols that uphold the highest standards of scientific integrity and personal safety. We will proceed with the conservative assumption that this compound exhibits the hazards of its most toxic analogues until proven otherwise.

Section 1: Compound Profile & Inferred Hazard Classification

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is an aniline derivative. The aniline scaffold is a cornerstone in medicinal chemistry, but it is also associated with significant toxicity. The molecule's safety profile must be understood through the lens of its two primary components:

-

The 4-Methoxyaniline Core: This parent structure is a highly toxic substance. Safety data for p-anisidine consistently indicates it is fatal if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[1][2]

-

The N-(2,2,2-trifluoroethyl) Group: This functional group classifies the compound as a per- and polyfluoroalkyl substance (PFAS). The PFAS class of chemicals is noted for its environmental persistence and has been linked to a range of adverse health effects, including immunotoxicity, thyroid disruption, and potential carcinogenicity.[3]

Based on this analysis, we will operate under the following inferred GHS (Globally Harmonized System) classification until empirical data becomes available.

| Hazard Class | Category | Inferred From |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1 or 2 | The parent compound, 4-methoxyaniline, is classified as fatal by all routes of exposure.[1] The trifluoroethyl group is not expected to mitigate this high acute toxicity. |

| Serious Eye Damage / Eye Irritation | Category 1 or 2 | Structurally related anilines cause serious eye damage or irritation.[4][5] |

| Skin Corrosion / Irritation | Category 2 | Causes skin irritation.[5] |

| Specific Target Organ Toxicity (Repeated) | Category 2 | May cause damage to organs (blood, kidneys, liver) through prolonged or repeated exposure, a known hazard of aniline derivatives.[1][6] |

| Suspected Carcinogen / Mutagen | Category 2 | Aniline is a suspected carcinogen.[7] Furthermore, some PFAS compounds are associated with an increased risk of cancer.[3] |

| Hazardous to the Aquatic Environment | Category 1 | 4-methoxyaniline is very toxic to aquatic life.[1] PFAS compounds are known for their environmental persistence. |

Section 2: The Logic of Hazard Identification & Risk Assessment

Understanding why a compound is hazardous is paramount to internalizing safe practices.

-

Methemoglobinemia: The primary systemic risk associated with aniline and its derivatives is methemoglobinemia.[6] Upon absorption, the compound can oxidize the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺). This forms methemoglobin, which cannot bind and transport oxygen. The result is a functional anemia, leading to cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, and, at high concentrations, respiratory distress, collapse, and death.[8] The presence of alcohol can intensify this effect.[6]

-

High Acute Toxicity: The "Fatal" classification of the parent methoxyaniline suggests that even small exposures via inhalation, skin contact, or ingestion could be life-threatening.[1] The trifluoroethyl group, while adding molecular weight, does not provide a basis for assuming lower toxicity. Skin absorption is a particularly insidious route of exposure for many anilines.[6]

-

PFAS Concerns: As a member of the PFAS class, this compound is likely to be highly persistent in the environment and may bioaccumulate.[3] This necessitates stringent controls on waste disposal to prevent environmental contamination.

Section 3: Self-Validating Principles of Exposure Control

Every safety protocol must function as a self-validating system, where each step reinforces the overall safety objective. Given the inferred high toxicity, all work must be conducted under the principle of "as low as reasonably achievable" (ALARA) exposure.

-

Engineering Controls - The Primary Barrier:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides the primary barrier, protecting the researcher from inhaling toxic vapors or fine powders.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[7]

-

-

Personal Protective Equipment (PPE) - The Last Line of Defense:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for pinholes or tears before use. Use the proper glove removal technique to avoid contaminating your skin and dispose of them as hazardous waste after use.

-

Eye and Face Protection: Chemical splash goggles are mandatory. Due to the risk of serious eye damage, it is strongly recommended to also use a face shield during any transfer or reaction quenching steps.[4]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Do not wear shorts or open-toed shoes in the laboratory.

-

Section 4: Laboratory Protocols for Safe Use

The causality behind these steps is to minimize the generation of and exposure to aerosols or dusts.

Protocol: Weighing and Dissolving Solid 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

-

Preparation (Inside the Fume Hood):

-

Don all required PPE (gloves, goggles, face shield, lab coat).

-

Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

-

Place the stock container of the compound, a spatula, and the vessel containing the solvent into the fume hood.

-

-

Aliquotting the Compound:

-

Open the stock container slowly to avoid creating airborne dust.

-

Using the spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could aerosolize the powder.

-

Close the stock container immediately and securely.

-

-

Dissolution:

-

Carefully add the weighed solid to the solvent in the receiving vessel.

-

Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer, adding the rinse to the main vessel.

-

-

Decontamination and Cleanup:

-

Place the used weigh boat and any contaminated wipes into a designated solid hazardous waste container inside the fume hood.

-

Wipe down the spatula with a solvent-dampened cloth and place the cloth in the same waste container.

-

Wipe down the surface of the fume hood where work was performed.

-

Remove gloves using the proper technique and dispose of them in the hazardous waste. Wash hands thoroughly.

-

Workflow Diagram: Safe Handling of a Potentially Fatal Solid

Caption: A step-by-step workflow emphasizing containment and decontamination.

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention. Inform medical personnel of exposure to a highly toxic aniline derivative and potential PFAS compound.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

-

Spills: Evacuate the area. Wear a full-face respirator with an appropriate cartridge, chemical-resistant suit, and gloves. Prevent the spill from entering drains.[1] Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal.[4]

Logical Flow: Emergency Response Decision Tree

Caption: A decision tree for immediate first aid response to exposure.

Section 6: Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6] The storage location should be a locked poison cabinet or an area accessible only to authorized personnel. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

-

Disposal: This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or the environment.[5] All disposal practices must be in compliance with federal, state, and local regulations.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: 4-Chloro-2-Methyl Aniline. Retrieved from [Link]

-

7TM Antibodies. (n.d.). Safety Data Sheet (SDS) According to the REACH Regulation (EC) No. 1907/2006. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline. Retrieved from [Link]

-

Environmental Working Group. (n.d.). Substance: ANILINE, N-(2,2,2-TRIFLUOROETHYL)-. Retrieved from [Link]

-

Sika Poland. (2023). Safety Data Sheet: Sikafloor®-267 Part A. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline (p-Anisidine). Retrieved from [Link]

-

CPAchem Ltd. (2022). Safety data sheet: 4-(Trifluoromethyl)aniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Introduction

4-methoxy-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine of significant interest to researchers and professionals in drug development and materials science. The incorporation of the trifluoroethyl group can substantially alter the physicochemical properties of the parent aniline molecule, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the primary synthesis precursors and two robust synthetic routes for the preparation of this valuable compound, tailored for a scientific audience.

Physicochemical Properties and Safety Data of Key Compounds

A thorough understanding of the properties and hazards of all reactants, intermediates, and the final product is paramount for safe and successful synthesis. The following tables summarize key data for the principal compounds involved in the synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Methoxyaniline (p-Anisidine) | C₇H₉NO | 123.15 | White to brownish solid | 57-60 | 243 |

| 2,2,2-Trifluoroacetaldehyde Hydrate | C₂H₃F₃O₂ | 116.04 | Colorless liquid | N/A | N/A |

| 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | C₃H₂F₆O₃S | 232.10 | Colorless liquid | N/A | 94 |

| 4-methoxy-N-(2,2,2-trifluoroethyl)aniline | C₉H₁₀F₃NO | 205.18 | Not specified | Not specified | Not specified |

Table 2: Safety Information for Key Precursors

| Compound Name | Hazard Statements | Precautionary Statements |

| 4-Methoxyaniline | Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.[1][2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe dust/fume/gas/mist/vapors/spray.[1][2] |

| 2,2,2-Trifluoroacetaldehyde Hydrate | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause an allergic skin reaction. May cause respiratory irritation. Highly flammable liquid and vapor.[3][4][5] | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Wear protective gloves/eye protection/face protection. Avoid breathing mist/vapors/spray.[3][4] |

| 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | Harmful if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. Highly flammable liquid and vapor.[1] | Obtain special instructions before use. Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. |

Synthesis Route 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This approach involves the in situ formation of an imine from the reaction of a primary amine (4-methoxyaniline) and a carbonyl compound (trifluoroacetaldehyde), followed by reduction to the desired secondary amine.

Causality of Experimental Choices

The choice of a two-step, one-pot procedure is deliberate. The initial condensation to form the imine is often reversible and driven to completion by the subsequent irreversible reduction. Sodium borohydride is a mild and selective reducing agent, well-suited for reducing the imine in the presence of other functional groups. The use of methanol as a solvent facilitates both the imine formation and the reduction step.

Experimental Protocol (Adapted from similar procedures)[6]

Step 1: Imine Formation and In Situ Reduction

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.23 g, 10 mmol).

-

Dissolve the aniline in methanol (30 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2,2,2-trifluoroacetaldehyde hydrate (1.28 g, 11 mmol) to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete imine formation.

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of sodium borohydride (0.42 g, 11 mmol) in methanol (10 mL).

-

Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water (20 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Synthesis Route 2: N-Alkylation

Direct N-alkylation of 4-methoxyaniline with a suitable 2,2,2-trifluoroethylating agent provides an alternative and straightforward route to the target molecule. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) is an excellent electrophile for this purpose due to the superb leaving group ability of the triflate anion.

Causality of Experimental Choices

The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the aniline nitrogen, forming the more nucleophilic anilide anion. This enhances the rate of the subsequent nucleophilic substitution reaction with the trifluoroethylating agent. Anhydrous tetrahydrofuran (THF) is an appropriate solvent as it is aprotic and will not interfere with the strong base. The reaction is initially performed at a low temperature to control the exothermic deprotonation step and then warmed to drive the alkylation to completion.

Experimental Protocol (Adapted from general O-alkylation procedures)

Step 1: N-Alkylation with 2,2,2-Trifluoroethyl Triflate

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol).

-

Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous tetrahydrofuran (THF) (30 mL) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-methoxyaniline (1.23 g, 10 mmol) in anhydrous THF (10 mL).

-

Slowly add the 4-methoxyaniline solution to the sodium hydride suspension via a dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.55 g, 11 mmol) to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL) at 0 °C.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

Conclusion

Both reductive amination and N-alkylation represent viable and effective strategies for the synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline. The choice of method may depend on the availability of starting materials, scale of the reaction, and the specific equipment and expertise available in the laboratory. The reductive amination route is often favored for its operational simplicity and the use of a less hazardous trifluoro-component. The N-alkylation route, while employing a more reactive triflating agent, can also provide high yields. In both cases, careful control of reaction conditions and appropriate purification techniques are essential for obtaining the desired product in high purity.

References

- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting a continuous flow reactor - Google Patents. (n.d.).

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.).

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - Diva-portal.org. (2021, June 17). Retrieved January 29, 2026, from [Link]

- EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents. (n.d.).

-

Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

-

4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved January 29, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

-

Tandem reductive amination-deuteration of p-anisidine with... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

- CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents. (n.d.).

-

Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catal - CORE. Retrieved January 29, 2026, from [Link]

-

4-methoxyaniline - SAFETY DATA SHEET. (n.d.). Retrieved January 29, 2026, from [Link]

-

2-[(4-Methoxyphenyl)ethynyl]aniline - SpectraBase. (n.d.). Retrieved January 29, 2026, from [Link]

-

4-Methoxy-3-(trifluoromethyl)aniline - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

-

NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.). Retrieved January 29, 2026, from [Link]

-

The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog. (2026, January 15). Retrieved January 29, 2026, from [Link]

-

2,2,2-Trifluoro-1,1-ethanediol | C2H3F3O2 | CID 67901 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Table 2 : 1 H and 13 C NM R data for compound 2 and from the literature - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Novel Combination of Sodium Borohydride and Reusable Polyaniline Salt Catalyst for Rapid and Efficient Reductive Amination of Carbonyl Compounds - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Introduction: The Strategic Role of the Trifluoroethyl Group in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Trifluoroethyl Aniline Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated motifs, the trifluoroethyl group (-CH₂CF₃) and its related trifluoromethyl (-CF₃) functionality, when attached to a core structure like aniline, offer a compelling combination of lipophilicity, metabolic stability, and unique electronic characteristics. This guide provides an in-depth exploration of the diverse biological activities exhibited by trifluoroethyl aniline derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

The trifluoromethyl group, a key component of the trifluoroethyl moiety, is a powerful modulator of a molecule's physicochemical profile. Its strong electron-withdrawing nature can alter the acidity of nearby protons and influence target binding interactions, while its bulk can provide critical steric effects. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the group resistant to metabolic degradation and thereby improving the in vivo stability and bioavailability of drug candidates.[1] These properties collectively explain the frequent appearance of trifluoromethylated and trifluoroethylated structures in a wide array of therapeutic agents, from anticancer to antimicrobial drugs.[2][1] This guide will dissect the tangible outcomes of these molecular design strategies, providing researchers and drug development professionals with a comprehensive technical resource.

A Spectrum of Biological Activities: From Microbes to Mammalian Cells

Trifluoroethyl aniline derivatives have demonstrated a remarkable breadth of biological activities. Their structural versatility allows for fine-tuning to target a variety of biological systems, leading to potent antimicrobial, anticancer, and antiviral agents.

Antimicrobial and Antibiofilm Efficacy

A significant area of investigation for trifluoro-anilines is in combating bacterial pathogens, particularly those known for forming resilient biofilms.[3] Studies have shown that specific derivatives, such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), exhibit potent antibacterial and antibiofilm properties against pathogenic Vibrio species.[3][4]